molecular formula C27H26N2O3S2 B11456777 4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11456777
M. Wt: 490.6 g/mol
InChI Key: TVWOFZJHBKHZMF-UHFFFAOYSA-N
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Description

4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of benzyl, phenacylsulfanyl, and other functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of benzyl and phenacylsulfanyl groups via nucleophilic substitution reactions.

    Oxidation and Reduction: Adjusting oxidation states of sulfur and other heteroatoms to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Batch Processing: Using large-scale reactors to perform each step of the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or phenacyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, it may exhibit interesting interactions with biomolecules due to its multiple functional groups, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: The parent compound.

    4-benzyl-5-phenacylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: A methyl derivative.

    4-benzyl-5-phenacylsulfanyl-12-ethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: An ethyl derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C27H26N2O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

4-benzyl-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C27H26N2O3S2/c1-17(2)22-13-20-23(15-32-22)34-25-24(20)26(31)29(14-18-9-5-3-6-10-18)27(28-25)33-16-21(30)19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3

InChI Key

TVWOFZJHBKHZMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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